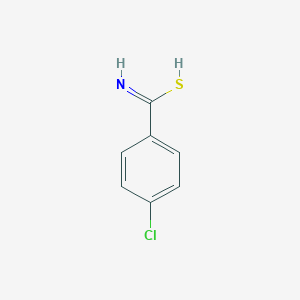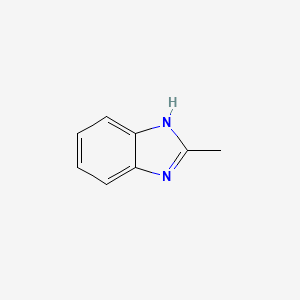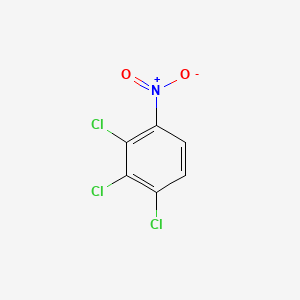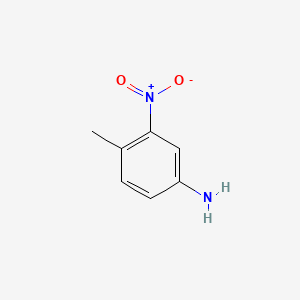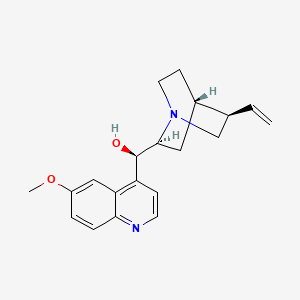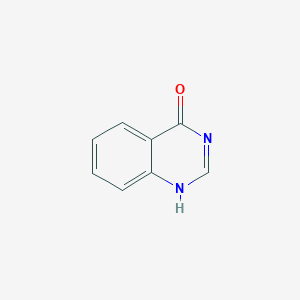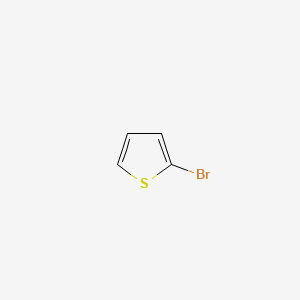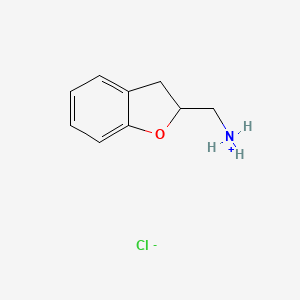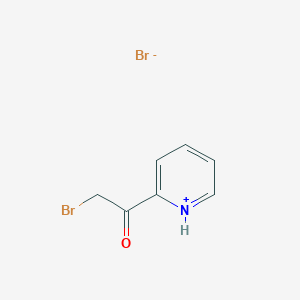
2-(Bromoacetyl)pyridinium bromide
Descripción general
Descripción
2-(Bromoacetyl)pyridinium bromide is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromoacetyl)pyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromoacetyl)pyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry:
- Synthesis of Heterocycles: 2-(Bromoacetyl)pyridinium bromide has been used in synthesizing various benzofuran-based heterocycles, which possess anticonvulsant and anti-inflammatory activities. It has reacted with activated alkenes and acetylenes to yield indolizine derivatives and with other reagents to form polysubstituted aniline derivatives and 4,5-dihydrothiophenes (Dawood et al., 2006).
- Preparation of Ionic Liquids: Substituted pyridinium bromides, prepared using 2-(Bromoacetyl)pyridinium bromide, have shown excellent catalytic response in the preparation of β-amino carbonyl derivatives. These compounds possess significant potential in pharmacogenomics and molecular simulations for therapeutic approaches and cancer prevention (Tamilarasan et al., 2023).
Materials Science:
- Corrosion Inhibition: A molecule synthesized from 2-(Bromoacetyl)pyridinium bromide, N-cetyl-3-(2-methoxycarbonylvinyl)pyridinium bromide, has shown a significant inhibition efficiency for steel protection. Its application increases charge transfer resistance and activation energy of metal corrosion, indicating its potential as a corrosion inhibitor (Xia et al., 2015).
- Polymer Science: In the realm of polymer science, 2-(Bromoacetyl)pyridinium bromide has been involved in the synthesis of hyperbranched polyelectrolytes, demonstrating its utility in creating complex polymer structures with potential applications in various fields (Monmoton et al., 2008).
Pharmacology and Biomedical Research:
- Antimicrobial Evaluation: Compounds derived from 2-(Bromoacetyl)pyridinium bromide have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have been found to possess significant antimicrobial properties, indicating their potential as therapeutic agents (Gomha & Dawood, 2014).
- Cytotoxicity Studies: Derivatives synthesized from 2-(Bromoacetyl)pyridinium bromide have been screened for in vitro anticancer activity against various human cancer cell lines. Some derivatives exhibited significant cytotoxic effects, suggesting their potential in cancer treatment (Mohareb & MegallyAbdo, 2015).
Propiedades
IUPAC Name |
2-bromo-1-pyridin-1-ium-2-ylethanone;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKVUGZUYJUSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C(=C1)C(=O)CBr.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromoacetyl)pyridinium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






